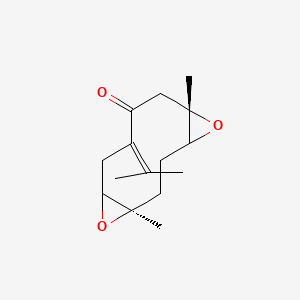

1,10:4,5-Diepoxy-7(11)-germacren-8-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,6S)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHJHHZMCSHKDZ-CVSAEHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC2[C@](O2)(CCC3[C@@](O3)(CC1=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid belonging to the germacranolide class of natural products.[1] These compounds are of significant interest to the scientific community due to their diverse and complex chemical structures and a wide array of potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural source of this compound, and outlines a generalized experimental approach for its isolation, based on established methodologies for sesquiterpenoids.

Natural Source

The primary documented natural source of this compound is the herb Isodon adenantha.[2][3][4] This plant belongs to the Lamiaceae family and is known to produce a variety of terpenoids. While the presence of this compound in Isodon adenantha is consistently cited by chemical suppliers and in natural product databases, a detailed phytochemical investigation quantifying the yield of this specific compound from the plant material could not be retrieved from the currently available scientific literature.

Phytochemical studies on Isodon adenantha and other species within the Isodon genus have predominantly focused on the isolation and characterization of diterpenoids.[5][6][7][8][9] A variety of these compounds have been successfully isolated from Isodon adenantha, as detailed in the table below.

Phytochemical Composition of Isodon adenantha

| Compound Class | Specific Compounds Isolated from Isodon adenantha |

| Diterpenoids | Adenanthins B-L, Calcicolin B, Adenanthin, Weisiensin A, Nervosanin, Forrestin C |

| Sesquiterpenoids | This compound |

Note: The quantitative yield of this compound from Isodon adenantha is not specified in the reviewed literature.

Experimental Protocols: A General Approach for Isolation

While a specific protocol for the isolation of this compound from Isodon adenantha is not available in the reviewed literature, a general methodology for the extraction and purification of sesquiterpenoids from plant material can be outlined. This protocol is based on common techniques used in natural product chemistry.

1. Plant Material Collection and Preparation:

-

The aerial parts of Isodon adenantha are collected, identified, and authenticated by a plant taxonomist.

-

The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to solvent extraction. Common solvents for sesquiterpenoids include methanol, ethanol, chloroform, or ethyl acetate.

-

Extraction can be performed by maceration (soaking at room temperature for an extended period) or by more efficient methods such as Soxhlet extraction or ultrasonic-assisted extraction.

-

The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The concentrated crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).

-

The fraction containing the compounds of interest (in this case, the more polar fraction for oxygenated sesquiterpenoids) is then selected for further purification.

4. Chromatographic Purification:

-

Column Chromatography: The active fraction is subjected to column chromatography using a stationary phase such as silica (B1680970) gel or alumina. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used to separate the compounds based on their affinity for the stationary phase.

-

Preparative Thin-Layer Chromatography (pTLC): Further purification of the fractions obtained from column chromatography can be achieved using pTLC.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound, preparative or semi-preparative HPLC is often employed. A reversed-phase column (e.g., C18) with a mobile phase such as methanol/water or acetonitrile/water is commonly used.

5. Structure Elucidation:

-

The structure of the isolated pure compound is determined using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

-

Visualizations

The following diagrams illustrate a generalized workflow for natural product isolation and a conceptual representation of the biosynthetic origin of germacranolides.

Caption: Generalized workflow for the isolation of a natural product.

Caption: Simplified biosynthetic pathway leading to germacranolides.

Conclusion

References

- 1. Germacranolide - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 32179-18-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diterpenoids from Isodon adenantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 8. Diterpenoids from Isodon species: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their diverse and complex chemical structures. This compound has been identified as a constituent of Isodon adenantha, a plant species belonging to the Lamiaceae family.[1][2] The germacrane (B1241064) skeleton, a ten-membered carbocyclic ring, is a common structural motif in many biologically active sesquiterpenoids. The presence of two epoxide rings and a ketone functional group suggests potential for unique chemical reactivity and biological activity.

This technical guide aims to provide a comprehensive overview of the available scientific information on this compound, focusing on its chemical structure, properties, and what is known about its biological significance.

Chemical Structure and Properties

The chemical structure of this compound is defined by a germacrane core with epoxide functionalities at the 1,10 and 4,5 positions, and a ketone at the 8-position. The exocyclic double bond is located at the 7(11) position.

Systematic Name (IUPAC): (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 32179-18-3 | [2] |

| Molecular Formula | C₁₅H₂₂O₃ | |

| Molecular Weight | 250.34 g/mol | |

| InChI Key | GTHJHHZMCSHKDZ-XQLPTFJDSA-N |

Occurrence

This compound has been reported to be isolated from the herbs of Isodon adenantha.[1][2] The genus Isodon is known to be a rich source of diterpenoids and other terpenoids with a wide range of biological activities.[3][4]

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the isolation of this compound from Isodon adenantha is not available in the searched scientific literature. Generally, the isolation of sesquiterpenoids from plant material involves the following steps:

Caption: Generalized workflow for the isolation of natural products.

A specific protocol for the chemical synthesis of this compound has not been reported in the available literature. The synthesis of related germacrane-type sesquiterpenes often involves complex multi-step procedures.

Biological Activity and Signaling Pathways

There is a significant lack of published experimental data regarding the biological activity of this compound. While many terpenoids isolated from the Isodon genus have been shown to possess cytotoxic and anti-inflammatory properties, specific studies on this compound are not available.[3][4]

Due to the absence of experimental data on its biological effects, there is no information on any signaling pathways that this compound may modulate. For drug development professionals, this represents a significant knowledge gap but also an opportunity for novel research.

Caption: Logical relationship of unknown biological activity.

Summary and Future Directions

This compound is a structurally defined sesquiterpenoid isolated from Isodon adenantha. However, there is a notable absence of detailed, publicly available scientific literature on its spectroscopic characterization, a validated protocol for its isolation or synthesis, and its biological activities.

For researchers and drug development professionals, this compound represents a largely unexplored molecule. Future research should prioritize the following:

-

Re-isolation and full spectroscopic characterization: A complete set of NMR, IR, and MS data is essential for unambiguous identification and as a reference for any synthetic efforts.

-

Chemical synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological testing and the creation of structural analogs.

-

Biological screening: The compound should be screened in a variety of assays to determine its potential cytotoxic, anti-inflammatory, antimicrobial, or other pharmacological activities.

-

Mechanism of action studies: If biological activity is identified, further studies will be needed to elucidate the underlying mechanism and any modulated signaling pathways.

The lack of current data highlights an opportunity for significant contributions to the field of natural product chemistry and pharmacology.

References

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

CAS Number: 32179-18-3

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information on the natural sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This document outlines its chemical properties, natural sources, and putative biological activities based on existing literature. However, a comprehensive profile, including detailed experimental protocols and extensive biological activity data, remains to be fully elucidated in publicly accessible scientific literature.

Chemical and Physical Properties

This compound is a sesquiterpenoid with a molecular formula of C15H22O3. The following table summarizes its key chemical identifiers and physical properties.

| Property | Value | Source |

| CAS Number | 32179-18-3 | Multiple |

| Molecular Formula | C15H22O3 | Multiple |

| Molecular Weight | 250.33 g/mol | Multiple |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-one | Commercial Suppliers |

| InChI Key | GTHJHHZMCSHKDZ-XQLPTFJDSA-N | Commercial Suppliers |

| Canonical SMILES | CC1(C2CC(C(C1)O2)C=C(C)C)C(=O)C(C)O3 | Inferred from Structure |

| Storage Temperature | 2-8°C | Commercial Suppliers |

Natural Occurrence

This diepoxide has been identified as a constituent of at least two plant species:

-

Isodon adenantha : This compound is frequently cited as being isolated from the herbs of Isodon adenantha.[1][2][3][4]

-

Curcuma aeruginosa : Metabolomic analysis of Curcuma aeruginosa (Temu Ireng) rhizomes has identified this compound as one of the constituents.

Spectroscopic Data

Synthesis

A specific, validated synthetic protocol for this compound is not described in the available literature. However, the synthesis of related germacrone (B1671451) diepoxides has been achieved through the epoxidation of germacrone using reagents like meta-chloroperoxybenzoic acid (mCPBA). It is plausible that a similar approach could be adapted for the synthesis of this specific diepoxide.

Biological Activity and Toxicological Profile

Direct and quantitative biological activity data for the purified this compound is limited. The available information is primarily derived from studies on crude plant extracts or in silico predictions.

Toxicology:

An in silico (computer-based) study predicted that this compound may exhibit mutagenic and hepatotoxic properties. It is important to note that these are predictions and require experimental validation.

Studies on extracts of Curcuma aeruginosa, which contains this compound, have shown potential for toxicity. For instance, chloroform (B151607) extracts have been observed to induce apoptosis in the hepatocytes of mice. The essential oil of C. aeruginosa was found to have an LD50 of 5662 mg/kg in Sprague Dawley rats, though the contribution of this compound to this effect is unknown.

Potential Therapeutic Activities:

While not directly tested, the structural class of germacrone epoxides has been investigated for insecticidal and acaricidal activities. This suggests a potential avenue for future research into the bioactivity of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in the reviewed literature.

Signaling Pathways and Mechanism of Action

There is currently no information available regarding the signaling pathways modulated by or the specific mechanism of action of this compound.

Gaps in Current Knowledge and Future Directions

This technical guide highlights significant gaps in the scientific understanding of this compound. To advance the potential of this molecule for research and drug development, the following areas require focused investigation:

-

Isolation and Structure Elucidation: Publication of a detailed protocol for the isolation of this compound from its natural sources, along with comprehensive spectroscopic data (NMR, MS, IR, etc.), is critically needed.

-

Chemical Synthesis: The development of a robust and scalable synthetic route would enable further biological evaluation and structure-activity relationship studies.

-

Biological Screening: A broad-based biological screening of the purified compound is necessary to identify and quantify its activities (e.g., cytotoxic, anti-inflammatory, antimicrobial, insecticidal).

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, further research into the underlying mechanism of action and identification of molecular targets will be essential.

Logical Relationship Diagram

The following diagram illustrates the current state of knowledge and the logical progression for future research on this compound.

Caption: Logical workflow for advancing the research on this compound.

References

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one. It details its chemical identity, physicochemical properties, and spectroscopic data. This document also summarizes its natural sources and potential biological activities, with a focus on its cytotoxic effects. Experimental methodologies for isolation and characterization are discussed, and relevant biological signaling pathways are illustrated to provide a thorough resource for researchers and professionals in drug development.

Chemical Identity and Properties

This compound is a germacrane-type sesquiterpenoid, a class of natural products characterized by a ten-membered carbon ring.[1] Its systematic IUPAC name is (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one | |

| CAS Number | 32179-18-3 | |

| Molecular Formula | C₁₅H₂₂O₃ | |

| Molecular Weight | 250.34 g/mol | |

| Appearance | Not specified in available literature | |

| Purity | ≥ 96.00% (commercially available) | |

| Storage | 2-8°C (short term), -20°C (long term), desiccated | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Spectroscopic Data

Table 2: Hypothetical ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data not available in search results |

Table 3: Hypothetical ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1710-1720 | C=O (ketone) stretch |

| ~1200-1300 | C-O (epoxide) stretch |

| ~2850-3000 | C-H (alkane) stretch |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 250 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available |

Natural Sources and Isolation

This compound is a naturally occurring compound found in various plant species. It has been identified as a constituent of Isodon adenantha and the rhizomes of Curcuma aeruginosa (Temu Ireng).[1][2]

General Experimental Protocol for Isolation

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the isolation of sesquiterpenoids from plant material can be outlined. This typically involves solvent extraction followed by chromatographic separation.

dot

Caption: General workflow for the isolation of this compound.

Biological Activity

Germacrane (B1241064) sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

Cytotoxic Activity

Studies on extracts of Curcuma aeruginosa containing this compound have indicated cytotoxic effects against various cancer cell lines.[2] The cytotoxic activity of many sesquiterpenoids is attributed to their ability to induce apoptosis and cell cycle arrest in cancer cells.

Table 6: Reported Biological Activities

| Activity | Cell Line(s) | Effect | Reference(s) |

| Cytotoxicity | Various cancer cell lines | Contributes to the overall cytotoxic effect of the plant extract | [2] |

| Toxicity | Predicted to have some level of toxicity | In silico studies | [2] |

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, many germacrane sesquiterpenoids are known to exert their anti-inflammatory and cytotoxic effects through modulation of key cellular signaling pathways such as NF-κB and MAPK.[1]

dot

Caption: Potential signaling pathways modulated by germacrane sesquiterpenoids.

Conclusion

This compound is a sesquiterpenoid of interest due to its presence in medicinal plants and its potential cytotoxic activities. Further research is warranted to fully characterize its spectroscopic properties, develop efficient synthesis and isolation protocols, and elucidate its precise mechanisms of biological action. This guide serves as a foundational resource for scientists and researchers to facilitate future investigations into this promising natural product.

References

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, including its physicochemical properties. Due to the limited availability of detailed experimental data for this specific compound, this guide also presents representative experimental protocols and signaling pathways relevant to the broader class of sesquiterpene lactones, offering a valuable framework for research and development.

Physicochemical Properties

This compound is a natural product isolated from the herbs of Isodon adenantha.[1][2] Its key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 250.33 g/mol | [3] |

| Chemical Formula | C₁₅H₂₂O₃ | [1][4] |

| CAS Number | 32179-18-3 | [1][5] |

| Purity | ≥96.00% | [5] |

| Storage Temperature | 2~8 °C | [5] |

Representative Experimental Protocols for Sesquiterpene Lactones

Detailed experimental protocols for this compound are not extensively documented in publicly available literature. However, the following protocols for related sesquiterpene lactones can serve as a methodological foundation for studying its biological activities.

Extraction and Isolation

A general procedure for the extraction and fractionation of sesquiterpene lactones from plant material is as follows:

-

Extraction : The shade-dried and pulverized aerial parts of the plant are soaked in methanol (B129727) with occasional stirring. This process is typically repeated multiple times to ensure exhaustive extraction.[4]

-

Concentration : The combined filtrates are then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40 °C).[4]

-

Fractionation : The resulting crude extract undergoes successive fractionation to isolate the desired compounds.[4]

Cytotoxicity Assays

The antiproliferative activity of sesquiterpene lactones can be evaluated using various cell-based assays. A commonly used method is the Sulforhodamine B (SRB) assay.

-

Cell Plating : Cancer cell lines (e.g., HeLa, MCF-7) are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5x10⁴ to 6x10⁴ cells/ml).[4]

-

Compound Treatment : After an overnight incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compound.[4]

-

Incubation : The cells are incubated with the compound for a defined period, typically 48 hours.[4]

-

Staining and Measurement : Following incubation, the cells are fixed and stained with Sulforhodamine B. The absorbance is then measured to determine cell viability.[3]

Acute Toxicity Studies in Animal Models

To assess the in vivo toxicity of a compound, acute toxicity studies are often performed in animal models, such as Balb/c mice.

-

Animal Groups : Experimental animals are divided into groups, including a control group receiving a vehicle (e.g., normal saline) and treatment groups receiving different doses of the isolated compound.[4]

-

Administration : The compound is administered to the treatment groups, often via oral or intraperitoneal injection.[4]

-

Observation : The animals are observed continuously for several hours for any behavioral or autonomic changes, followed by further observation for an extended period (e.g., 14 days) to monitor for mortality.[4]

-

Ethical Considerations : All experimental protocols involving animals must be approved by an ethics committee to ensure compliance with animal welfare regulations.[4]

Signaling Pathways in Sesquiterpene Biosynthesis

The biosynthesis of sesquiterpenes in plants is a complex process regulated by intricate signaling networks. While specific signaling pathways modulated by this compound are not yet elucidated, the general signaling cascade leading to sesquiterpene production in response to external stimuli, such as herbivory, is well-studied and involves key signaling molecules like jasmonate, ethylene, and calcium.

Caption: General signaling pathway for herbivore-induced sesquiterpene biosynthesis.

This diagram illustrates that herbivore feeding can trigger an influx of calcium ions, which in turn stimulates the biosynthesis of jasmonic acid and ethylene. These hormones then act synergistically to activate sesquiterpene synthase enzymes, which utilize precursors from the MEP and MVA pathways to produce sesquiterpenes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 32179-18-3 [chemicalbook.com]

- 3. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 32179-18-3 [sigmaaldrich.com]

A Technical Guide to the Physical Properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid, a class of natural products built from three isoprene (B109036) units. It has been identified and isolated from plant sources, notably from the herbs of Isodon adenantha.[1][2] As with many sesquiterpenoids, this compound is of interest to researchers for its potential biological activities and complex chemical structure. This document provides a comprehensive overview of its known physical properties, detailed experimental protocols for its study, and logical workflows relevant to its isolation and synthesis.

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for this compound. This information is critical for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 32179-18-3 | [2][3][4] |

| Molecular Formula | C₁₅H₂₂O₃ | [3] |

| Molecular Weight | 250.34 g/mol | [3] |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one | [3] |

| InChI Key | GTHJHHZMCSHKDZ-XQLPTFJDSA-N | [3] |

| Boiling Point | 358.8 ± 42.0 °C at 760 mmHg | [4] |

| Flash Point | 162.1 ± 14.3 °C | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Melting Point | Not Available | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| Purity | Typically ≥96.0% (as supplied by commercial vendors) | [3][4] |

| Storage Temperature | 2-8 °C | [3] |

Experimental Protocols

The determination of physical properties and the structural elucidation of natural products like this compound rely on a combination of isolation, purification, and spectroscopic techniques.

This protocol outlines a standard methodology for extracting and isolating sesquiterpenoids from a plant source such as Isodon adenantha.

-

Plant Material Preparation:

-

Collect and air-dry the whole plants or relevant parts (leaves, stems) of Isodon adenantha.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with a non-polar solvent like methanol (B129727) or ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times to ensure maximum yield.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Monitor fractions using Thin-Layer Chromatography (TLC) to identify the fraction containing the target compound. Sesquiterpenoids like this compound are typically found in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

Subject the target-rich fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the eluted fractions and analyze them by TLC. Combine fractions that show a similar profile and contain the compound of interest.

-

-

Final Purification:

-

Perform final purification on the semi-pure fractions using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to isolate the compound to a high degree of purity (≥96%).

-

The definitive structure of the isolated compound is determined using a suite of spectroscopic methods.

-

Mass Spectrometry (MS):

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass of the molecule.[5]

-

This data is used to confirm the molecular formula (C₁₅H₂₂O₃).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to identify the types and number of protons and carbons.[6]

-

Perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of atoms and complete the assignment of the chemical structure.

-

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Acquire an IR spectrum to identify key functional groups, such as the carbonyl (C=O) group of the ketone.

-

Obtain a UV-Vis spectrum to identify any chromophores present in the molecule.[6]

-

Visualization of Key Workflows

The following diagrams illustrate generalized workflows relevant to the study of this compound.

Caption: General workflow for the isolation and structural elucidation of natural products.

Caption: A generalized synthetic pathway for diepoxy-germacrone derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 32179-18-3 [chemicalbook.com]

- 3. This compound | 32179-18-3 [sigmaaldrich.com]

- 4. This compound | CAS#:32179-18-3 | Chemsrc [chemsrc.com]

- 5. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An experimental study of the structural and vibrational properties of sesquiterpene lactone cnicin using FT-IR, FT-Raman, UV–visible and NMR spectroscopies | Semantic Scholar [semanticscholar.org]

Spectral Data of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that have garnered significant interest in the scientific community due to their diverse chemical structures and potential therapeutic applications. This technical guide provides a summary of the available physicochemical properties of this compound.

Physicochemical Properties

A summary of the basic chemical information for this compound is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₂O₃ | |

| Molecular Weight | 250.34 g/mol | [1] |

| CAS Number | 32179-18-3 | [1] |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one | [1] |

| Synonyms | This compound | [2] |

| Class | Sesquiterpenoids | [3] |

| Natural Source | Isodon adenantha | [3] |

Spectral Data

Experimental Protocols

The specific experimental protocol for the isolation and purification of this compound from Isodon adenantha has not been detailed in the currently accessible scientific literature. However, general methodologies for the isolation of terpenoid compounds from plant materials typically involve the following steps.

A general workflow for the isolation of natural products from plants is depicted below.

Caption: Generalized workflow for natural product isolation.

Signaling Pathways and Biological Activity

Information regarding the signaling pathways modulated by this compound and its specific biological activities is not currently available in the reviewed literature. Further research is required to elucidate the pharmacological profile of this compound.

Conclusion

While this compound has been identified as a natural product from Isodon adenantha, a comprehensive public repository of its spectral data and a detailed, reproducible experimental protocol for its isolation are not available at this time. Such information would be invaluable for the synthesis of this compound, confirmation of its structure, and exploration of its potential therapeutic applications. Researchers interested in this molecule may need to perform the isolation and full spectral characterization to enable further investigation into its chemical and biological properties.

References

An In-depth Technical Guide to the Putative Biosynthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the proposed biosynthetic pathway of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid isolated from plant sources such as Isodon adenantha.[1][2] While the complete pathway has not been fully elucidated in a single study, this document consolidates current knowledge on germacrene biosynthesis to present a scientifically plausible sequence of enzymatic reactions.

Introduction to this compound

This compound belongs to the germacrane (B1241064) class of sesquiterpenoids, which are C15 isoprenoid natural products. The structure, characterized by a 10-membered carbon ring, is notable for its two epoxide rings and a ketone functional group. These chemical features suggest a series of post-cyclization modifications of a germacrene precursor, primarily mediated by cytochrome P450 monooxygenases.

Proposed Biosynthetic Pathway

The biosynthesis of sesquiterpenoids originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of two molecules of IPP with one molecule of DMAPP yields the C15 precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP).[3][4]

The proposed pathway from FPP to this compound can be divided into two main stages:

-

Cyclization of FPP: Formation of the characteristic germacrene skeleton.

-

Post-cyclization modifications: A series of oxidation and epoxidation reactions to yield the final product.

The following diagram illustrates the proposed biosynthetic route:

Caption: Proposed biosynthetic pathway of this compound.

2.1. Step 1: Formation of the Germacrene Skeleton

The initial and committing step in the biosynthesis of many germacrane sesquiterpenoids is the cyclization of the linear precursor, FPP, into a germacrene hydrocarbon.[3] This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). For the purpose of this proposed pathway, Germacrene A is considered a likely intermediate due to its common role as a precursor for a wide variety of oxidized germacranes.[3][5] The enzyme responsible would be a Germacrene A synthase (GAS) .

2.2. Step 2: Sequential Oxidations by Cytochrome P450s

Following the formation of the germacrene A scaffold, a series of post-cyclization modifications are necessary to introduce the epoxide and ketone functionalities. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs or P450s) , which are a large family of heme-thiolate proteins known for their role in the diversification of secondary metabolites.[6][7]

-

First Epoxidation: A specific CYP would catalyze the epoxidation of one of the double bonds in germacrene A, likely at the C4-C5 position, to form an epoxy-germacrene intermediate.

-

Second Epoxidation: A subsequent epoxidation, potentially by the same or a different CYP, would occur at the C1-C10 double bond, resulting in a diepoxy-germacrene intermediate.

-

Oxidation to a Ketone: Finally, another oxidative event, catalyzed by a CYP, would introduce a ketone group at the C8 position to yield the final product, this compound. It has been documented that CYPs can catalyze hydroxylations at the C8 position of germacrene A acid, which could be a precursor to ketone formation.[6][8]

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, substrate specificity, and product yield for the biosynthesis of this compound. The table below is a template for the types of data that would be crucial for a comprehensive understanding of this pathway, which future research may provide.

| Enzyme Class | Substrate | Product | Km (µM) | kcat (s⁻¹) | Vmax | Optimal pH | Optimal Temp (°C) |

| Germacrene A Synthase | FPP | Germacrene A | N/A | N/A | N/A | N/A | N/A |

| Cytochrome P450 (Epoxidase 1) | Germacrene A | 4,5-Epoxy-germacrene derivative | N/A | N/A | N/A | N/A | N/A |

| Cytochrome P450 (Epoxidase 2) | 4,5-Epoxy-germacrene derivative | 1,10:4,5-Diepoxy-germacrene derivative | N/A | N/A | N/A | N/A | N/A |

| Cytochrome P450 (Oxidase) | 1,10:4,5-Diepoxy-germacrene derivative | This compound | N/A | N/A | N/A | N/A | N/A |

| N/A: Data not available in the reviewed literature. |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would necessitate a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be required.

4.1. Identification and Cloning of Candidate Genes

-

Transcriptome Sequencing: RNA-Seq of the tissues of Isodon adenantha that actively produce the target compound would be performed to identify candidate genes. Genes encoding sesquiterpene synthases and cytochrome P450s that are highly expressed in these tissues would be prioritized.

-

Gene Cloning: Full-length cDNAs of the candidate genes would be amplified by PCR from a cDNA library and cloned into appropriate expression vectors.

4.2. In Vitro Enzyme Assays

-

Heterologous Expression: Candidate genes would be heterologously expressed in a suitable host system, such as E. coli for terpene synthases or Saccharomyces cerevisiae (yeast) for cytochrome P450s, the latter of which also requires co-expression of a cytochrome P450 reductase (CPR).

-

Protein Purification: Recombinant enzymes would be purified from the cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Terpene Synthase Assay: The purified candidate terpene synthase would be incubated with FPP in a suitable buffer. The reaction products would be extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting sesquiterpene hydrocarbon.

-

Cytochrome P450 Assay: The purified candidate P450s (typically in the form of microsomes from yeast) would be incubated with the proposed substrate (e.g., germacrene A), NADPH, and the CPR. The reaction products would be extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxidized products.

-

4.3. In Vivo Functional Characterization

-

Transient Expression in Nicotiana benthamiana : The candidate genes can be transiently co-expressed in the leaves of N. benthamiana. The plant's endogenous FPP pool serves as the precursor. After a few days of incubation, the metabolites would be extracted from the leaves and analyzed by GC-MS or LC-MS to see if the target compound or its intermediates are produced.

The following diagram outlines a general workflow for the functional characterization of biosynthetic enzymes.

Caption: A general experimental workflow for the identification and characterization of biosynthetic genes.

Conclusion

The biosynthesis of this compound is proposed to proceed from farnesyl pyrophosphate through a germacrene A intermediate, followed by a series of epoxidation and oxidation reactions catalyzed by cytochrome P450 monooxygenases. While this pathway is scientifically plausible based on our current understanding of sesquiterpenoid biosynthesis, further experimental validation is required to identify the specific enzymes involved and to quantify the reaction kinetics. The methodologies outlined in this guide provide a roadmap for future research in this area, which could enable the metabolic engineering of this and related bioactive compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 32179-18-3 [chemicalbook.com]

- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Germacrene B – a central intermediate in sesquiterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been identified in medicinal plants, notably from the genera Isodon and Curcuma. As a member of the germacrane (B1241064) sesquiterpenoid class, it is of interest for its potential biological activities, which are characteristic of this group of compounds, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive literature review of the available information on this compound, including its chemical properties and natural sources. Due to a lack of specific published data for this compound, this guide also presents general experimental protocols for the isolation and biological evaluation of related germacrane sesquiterpenoids to serve as a practical reference for researchers.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 32179-18-3 | |

| Molecular Formula | C₁₅H₂₂O₃ | [2] |

| Molecular Weight | 250.34 g/mol | |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one | |

| Class | Sesquiterpenoid (Germacrane type) | [3] |

| Natural Sources | Isodon adenantha, Curcuma aeruginosa | [3][4] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for the purified compound are not available in the reviewed literature.

Natural Occurrence

This compound has been identified as a constituent of at least two plant species known for their use in traditional medicine:

-

Isodon adenantha : This plant is a source of various terpenoids, and this compound has been reported to be isolated from its herbs.[3] The genus Isodon is known for producing diterpenoids with cytotoxic and anti-inflammatory activities.[5]

-

Curcuma aeruginosa : Phytochemical studies of this plant have led to the identification of "1(10), 4(5)-diepoxygermacrone," which is likely the same compound or a stereoisomer.[4] The rhizomes of Curcuma species are rich in sesquiterpenoids, which have been investigated for a range of biological activities, including anti-androgenic and skin-penetration enhancing effects.[6][7]

Synthesis and Isolation

Synthesis

A specific, detailed synthetic route for this compound has not been published. However, the synthesis of related germacrane sesquiterpenoids often involves the macrocyclization of farnesyl-derived precursors to form the characteristic 10-membered ring, followed by stereoselective epoxidation and oxidation reactions.

General Isolation Protocol

While a specific protocol for the isolation of this compound is not available, a general methodology for the isolation of sesquiterpenoids from plant material is outlined below. This protocol is based on common practices in natural product chemistry.

Caption: General workflow for the isolation of sesquiterpenoids from plant material.

Experimental Details:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Isodon adenantha or rhizomes of Curcuma aeruginosa) is typically extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the target compound (typically the less polar fractions for sesquiterpenoids) is subjected to multiple steps of column chromatography on silica (B1680970) gel, using gradient elution with solvent systems like n-hexane/ethyl acetate.

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase (e.g., C18) or normal-phase column to yield the pure compound.

Biological Activity

Direct biological activity data for purified this compound are limited. One study reported that a mixture of compounds including 1(10), 4(5)-diepoxygermacrone from Curcuma aeruginosa was inactive in an antibacterial assay against Salmonella typhi, Escherichia coli, Bacillus cereus, and Staphylococcus aureus.[4]

However, the broader class of germacrane sesquiterpenoids exhibits a wide range of significant biological activities.[1]

Table 2: Reported Biological Activities of Related Germacrane Sesquiterpenoids

| Biological Activity | Compound Class/Example | Model System | Reported Effect (IC₅₀/EC₅₀) | Reference |

| Cytotoxicity | Diterpenoids from Isodon sp. | K562 cells | IC₅₀ < 4.0 µg/mL | [5] |

| Anti-inflammatory | Germacrane Sesquiterpenoids | LPS-stimulated RAW 264.7 cells | Inhibition of Nitric Oxide (NO) production | [1] |

| Anti-androgenic | Germacrone (from C. aeruginosa) | 5α-reductase inhibition | IC₅₀ = 0.42 ± 0.05 mg/mL | [6] |

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

Caption: Workflow for a typical MTT cytotoxicity assay.

Experimental Details:

-

Cell Seeding: Human cancer cells (e.g., HeLa, HepG2, A549) are seeded in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Signaling Pathways

There is currently no specific information in the literature detailing the signaling pathways modulated by this compound. However, related germacrane sesquiterpenoids are known to exert their anti-inflammatory effects by modulating key inflammatory pathways.

Caption: Potential anti-inflammatory mechanism of germacrane sesquiterpenoids.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpenoid with a chemical structure that suggests potential for interesting biological activities, consistent with other members of the germacrane class. However, there is a notable lack of detailed scientific studies on this specific compound. Future research should focus on the targeted isolation of this molecule from its natural sources, followed by comprehensive spectroscopic characterization to confirm its structure and stereochemistry. Subsequent in-depth biological evaluations, including cytotoxicity against a panel of cancer cell lines and anti-inflammatory assays, are warranted to elucidate its therapeutic potential. Furthermore, mechanistic studies could explore its effects on key signaling pathways, such as NF-κB and MAPK, to understand its mode of action at the molecular level. Such studies would be invaluable for the drug discovery and development community.

References

- 1. benchchem.com [benchchem.com]

- 2. chemfarms.com [chemfarms.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scholar.ui.ac.id [scholar.ui.ac.id]

- 5. Diterpenoids from Isodon adenantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-androgenic effect of sesquiterpenes isolated from the rhizomes of Curcuma aeruginosa Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Germacrone and sesquiterpene-enriched extracts from Curcuma aeruginosa Roxb. increase skin penetration of minoxidil, a hair growth promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1,10:4,5-Diepoxy-7(11)-germacren-8-one: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and structural characterization of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid natural product. This document details the known natural sources of the compound and outlines the general experimental protocols for its extraction and purification. Furthermore, it summarizes the key spectroscopic data essential for its structural elucidation. While specific biological activities and signaling pathways are still under-explored, this guide lays the foundational knowledge for further investigation into the therapeutic potential of this complex molecule.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds. These molecules are known for their structural diversity and wide range of biological activities. The germacrane (B1241064) skeleton, a ten-membered ring system, is a common motif in many bioactive sesquiterpenoids. The presence of two epoxide rings and a ketone functional group in this compound suggests potential for unique chemical reactivity and biological function, making it a compound of interest for natural product chemists and pharmacologists.

Discovery and Natural Occurrence

This compound has been identified as a constituent of several plant species. Its primary reported source is the herbaceous plant Isodon adenantha.[1][2][3] Additionally, this sesquiterpenoid has been detected in the rhizomes of Curcuma aeruginosa, commonly known as "temu ireng," a plant used in traditional medicine. The presence of this compound in different plant genera suggests a potentially broader distribution in the plant kingdom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its isolation, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | ChemFaces |

| Molecular Weight | 250.34 g/mol | Sigma-Aldrich |

| CAS Number | 32179-18-3 | Sigma-Aldrich |

| Appearance | Not specified in literature | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| Storage | 2-8°C (short term), -20°C (long term), desiccated | ChemFarm |

Experimental Protocols: Isolation and Purification

While a specific, detailed experimental protocol for the isolation of this compound from its natural sources is not yet available in a single comprehensive publication, a general workflow can be inferred from standard phytochemical practices for isolating sesquiterpenoids. The following represents a logical workflow for researchers aiming to isolate this compound.

References

An In-depth Technical Guide on the Sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sesquiterpenoid 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a molecule of interest for its potential biological activities. The document details its biological origins, though specific isolation protocols and comprehensive characterization data from natural sources remain elusive in readily available scientific literature. This guide summarizes the currently known information and provides a logical workflow for future research endeavors aimed at isolating and characterizing this compound.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds. Its chemical structure, characterized by a germacrane (B1241064) skeleton with two epoxide rings and a ketone functional group, suggests potential for diverse biological activities. This guide serves as a resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this compound.

Biological Origin

This compound has been identified as a constituent of several plant species from different families. The primary reported sources include:

-

Isodon adenantha : The herbs of this plant are a frequently cited source of the compound.[1]

-

Artemisia pallens (Davana) : This aromatic herb is another potential source.

-

Juncus maritimus : GC-MS analysis of methanol (B129727) extracts from this plant has indicated the presence of the compound.

-

Curcuma aeruginosa (Temu Ireng) : This medicinal plant has also been reported to contain a compound identified as 1(10),4(5)-diepoxygermacrone, which is likely synonymous with this compound.[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases and may not be experimentally verified in peer-reviewed literature.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 32179-18-3 |

| Appearance | Not specified |

| Solubility | Not specified |

Proposed Experimental Workflow for Isolation and Characterization

Given the absence of a detailed published protocol, a general workflow for the isolation and characterization of this compound from a plant source like Isodon adenantha or Curcuma aeruginosa is proposed. This workflow is based on standard methodologies for the isolation of sesquiterpenoids from plant matrices.

Caption: Proposed experimental workflow for the isolation and characterization of this compound.

Detailed Methodologies (Hypothetical)

4.1.1. Plant Material and Extraction

-

Plant Material: Dried and powdered aerial parts of Isodon adenantha (1 kg).

-

Extraction: The powdered plant material would be subjected to exhaustive extraction with methanol (3 x 5 L) at room temperature for 48 hours for each extraction. The combined methanolic extracts would then be filtered and concentrated under reduced pressure to yield a crude extract.

4.1.2. Fractionation

-

The crude methanolic extract would be suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L). The resulting fractions would be concentrated in vacuo. Based on the polarity of sesquiterpenoids, the ethyl acetate fraction is the most likely to contain the target compound.

4.1.3. Purification

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction would be subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions would be collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest (as indicated by TLC) would be pooled and further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield the pure compound.

4.1.4. Structure Elucidation

-

The structure of the purified compound would be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., carbonyl, epoxide).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

-

Potential Signaling Pathways and Biological Activities

While no specific signaling pathways have been elucidated for this compound, other sesquiterpenoids from the germacrane family have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. A logical starting point for investigating the biological activity of this compound would be to screen it in relevant in vitro assays.

Caption: Logical relationship for investigating the biological activity and potential signaling pathways of this compound.

Conclusion and Future Directions

This compound is a naturally occurring sesquiterpenoid with a chemical structure that suggests potential for interesting biological activities. However, a significant gap exists in the scientific literature regarding its detailed isolation, characterization, and bioactivity. The proposed experimental workflow provides a roadmap for researchers to isolate and fully characterize this compound from its natural sources. Subsequent screening for anti-inflammatory, antimicrobial, and cytotoxic activities would be a logical next step to uncover its therapeutic potential. Further research is warranted to fully elucidate the pharmacological profile of this intriguing natural product.

References

An In-depth Technical Guide on the Stereochemistry of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from the herbs of Isodon adenantha.[1][2][3][4] This technical guide provides a detailed overview of its stereochemistry, supported by available chemical data and a discussion of the methodologies relevant to its characterization. The defined stereoisomer, based on systematic nomenclature from chemical suppliers, is (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one.

Chemical Structure and Stereochemistry

The core of this compound is a germacrane (B1241064) sesquiterpene skeleton. The stereochemistry is crucial for its three-dimensional conformation and, consequently, its biological activity. The designated IUPAC name specifies the following stereocenters:

-

1R: The carbon at position 1 has an R configuration.

-

4S: The carbon at position 4 has an S configuration.

-

6S: The carbon at position 6 has an S configuration.

-

11S: The carbon at position 11 has an S configuration.

These assignments define the relative and absolute stereochemistry of the molecule, including the orientation of the two epoxide rings and the methyl and isopropylidene groups.

Physicochemical and Spectral Data

| Property | Value | Reference |

| CAS Number | 32179-18-3 | [5] |

| Molecular Formula | C₁₅H₂₂O₃ | [5] |

| Molecular Weight | 250.34 g/mol | |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one | |

| InChI Key | GTHJHHZMCSHKDZ-XQLPTFJDSA-N | |

| Purity | ≥ 96.00% (as offered by some suppliers) | [6] |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not explicitly detailed in the available search results. However, general methodologies for the synthesis and characterization of related germacrane sesquiterpenes can be instructive.

General Protocol for Epoxidation of Germacrenes

The synthesis of diepoxy germacranes often involves the epoxidation of a corresponding diene precursor. A general procedure using meta-chloroperoxybenzoic acid (mCPBA) is outlined below, based on synthetic routes for similar compounds.

Materials:

-

Germacrene diene precursor

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the germacrene diene in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add mCPBA (typically 2.2 equivalents for diepoxidation) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired diepoxide.

Structure Elucidation Workflow

The determination of the stereochemistry of complex natural products like this compound typically follows a multi-step spectroscopic and analytical workflow.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid compound of interest for its potential pharmacological activities. This natural product has been identified in plant species such as Isodon adenantha and Curcuma aeruginosa[1][2][3][4]. Sesquiterpenoids from these genera have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties[5][6][7]. These application notes provide a detailed protocol for the extraction and isolation of this compound from plant material, based on established methodologies for related compounds. Additionally, a proposed signaling pathway for germacranolide sesquiterpenes is presented to guide further research into its mechanism of action.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the extraction yield and purity of this compound. The following table highlights the data points that should be recorded during the execution of the provided protocol to build a comprehensive dataset for this compound.

| Parameter | Unit | Value | Notes |

| Starting Plant Material (Dry Weight) | g | To be determined | Specify the plant part used (e.g., rhizomes, aerial parts). |

| Crude Extract Yield | % (w/w) | To be determined | Calculated as (mass of crude extract / mass of dry plant material) x 100. |

| Fraction Yield (e.g., n-Hexane, Ethyl Acetate) | % (w/w) | To be determined | Calculated as (mass of fraction / mass of crude extract) x 100. |

| Final Compound Yield | mg | To be determined | Mass of the purified this compound. |

| Purity of Final Compound | % | To be determined | To be determined by HPLC, GC-MS, or qNMR. |

Experimental Protocols

The following protocol is a comprehensive procedure for the extraction and isolation of this compound from plant sources like Curcuma aeruginosa rhizomes.

1. Plant Material Preparation

-

Collection and Identification: Collect fresh plant material. Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a hot air oven at a temperature of 40-50°C.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction

-

Maceration:

-

Weigh the powdered plant material.

-

Place the powder in a large container with a lid.

-

Add 70% ethanol (B145695) to the powder in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of 70% ethanol)[8].

-

Seal the container and let it stand for 24-72 hours at room temperature with occasional stirring.

-

Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

-

Repeat the maceration process with the plant residue two more times to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a thick, crude extract.

-

3. Fractionation (Liquid-Liquid Partitioning)

-

Initial Suspension: Suspend the crude extract in distilled water.

-

n-Hexane Fractionation:

-

Transfer the aqueous suspension to a separatory funnel.

-

Add an equal volume of n-hexane.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper n-hexane layer.

-

Repeat this process three times.

-

Combine the n-hexane fractions and concentrate using a rotary evaporator to obtain the n-hexane fraction, which will contain non-polar compounds.

-

-

Ethyl Acetate (B1210297) Fractionation:

-

To the remaining aqueous layer, add an equal volume of ethyl acetate.

-

Follow the same procedure as for the n-hexane fractionation to obtain the ethyl acetate fraction, which will contain compounds of medium polarity, including many sesquiterpenoids.

-

-

Further Solvent Fractionation (Optional): The remaining aqueous layer can be further extracted with solvents of increasing polarity, such as butanol, if desired.

4. Isolation and Purification (Chromatography)

-

Column Chromatography:

-

The ethyl acetate fraction is the most likely to contain this compound.

-

Prepare a silica (B1680970) gel column (60-120 mesh) using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates (silica gel 60 F254).

-

Use a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v) to develop the plates.

-

Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Combine the fractions that show a similar TLC profile and contain the spot corresponding to the target compound.

-

-

Preparative TLC or HPLC (Final Purification):

-

For final purification, the combined fractions can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC) using an appropriate column and mobile phase.

-

5. Structure Elucidation

-

The structure of the purified compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions.

-

Signaling Pathway and Experimental Workflow

Signaling Pathway

Germacranolide sesquiterpenes have been reported to exert their biological effects through various signaling pathways. One such proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. Another potential pathway is the inhibition of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, which is involved in inflammatory responses[9][10].

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jurnal.ahmar.id [jurnal.ahmar.id]

- 4. This compound | 32179-18-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. repository.stifar.ac.id [repository.stifar.ac.id]

- 9. Germacranolide- and guaianolide-type sesquiterpenoids from Achillea alpina L. reduce insulin resistance in palmitic acid-treated HepG2 cells via inhibition of the NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The germacranolide sesquiterpene lactone neurolenin B of the medicinal plant Neurolaena lobata (L.) R.Br. ex Cass inhibits NPM/ALK-driven cell expansion and NF-κB-driven tumour intravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: HPLC Analysis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

This document provides a detailed application note and a representative high-performance liquid chromatography (HPLC) method for the identification and quantification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one. This sesquiterpenoid, isolated from plant sources such as Isodon adenantha, is a subject of interest in natural product research.[1][2][3] The following protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[4] Due to their low volatility and potential thermal instability, HPLC is the preferred analytical technique for the separation and quantification of these compounds.[5][6] This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, which is a common approach for the analysis of sesquiterpenoids containing a chromophore, such as a carbonyl group.

Experimental Protocol

This protocol provides a starting point for the analysis of this compound and may require optimization for specific sample matrices.

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC vials

-

This compound reference standard (CAS: 32179-18-3)[3]

-

HPLC-grade acetonitrile (B52724) (ACN)

-

HPLC-grade methanol (B129727) (MeOH)

-

Ultrapure water

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 1: HPLC Chromatographic Conditions

3. Gradient Elution Program

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |

| 0.0 | 60 | 40 |

| 20.0 | 20 | 80 |

| 25.0 | 20 | 80 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

Table 2: Mobile Phase Gradient Program

4. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

5. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of dried and powdered plant material (e.g., Isodon adenantha leaves). Extract with 20 mL of methanol using sonication for 30 minutes, followed by maceration for 24 hours at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The following table summarizes the hypothetical quantitative data for the analysis of this compound using the described method.

| Parameter | Value |

| Retention Time (RT) | Approximately 15.2 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |